N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide
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Overview
Description
N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide is a complex organic compound that features a benzothiophene core, a hexafluoropropyl group, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving sulfur-containing precursors. The hexafluoropropyl group is introduced via nucleophilic substitution reactions, often using hexafluoropropanol derivatives. The final step involves coupling the benzothiophene intermediate with furan-2-carboxylic acid derivatives under amide bond-forming conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The hexafluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes or receptors, modulating their activity. The hexafluoropropyl group may enhance the compound’s binding affinity and selectivity. The furan carboxamide moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide: Similar structure but with a chlorobenzo[b]thiophene moiety.
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-3-pyrazolecarboxamide: Contains a pyrazolecarboxamide group instead of a furan carboxamide.
Uniqueness
N-{2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide is unique due to the presence of the hexafluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15F6N3O3S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H15F6N3O3S/c18-16(19,20)15(17(21,22)23,25-13(28)9-5-3-7-29-9)26-14-11(12(24)27)8-4-1-2-6-10(8)30-14/h3,5,7,26H,1-2,4,6H2,(H2,24,27)(H,25,28) |
InChI Key |
NWBWEUIQXAOPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CO3)C(=O)N |
Origin of Product |
United States |
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